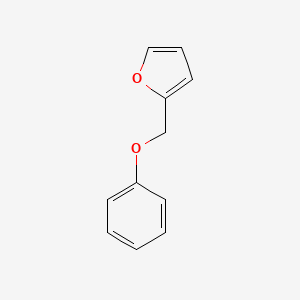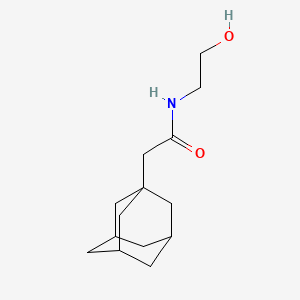![molecular formula C18H20N2O4S B12148172 1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B12148172.png)
1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This method can be followed by various functionalization steps to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring, often using reagents like alkyl halides or sulfonyl chlorides
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the interactions of indole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide include other indole derivatives such as:
- Indole-3-acetic acid
- Indole-3-carbinol
- 5-methoxyindole-2-carboxylic acid
These compounds share the indole core structure but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-ethyl-2-oxo-N-(oxolan-2-ylmethyl)benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C18H20N2O4S/c1-2-20-15-8-9-16(13-6-3-7-14(17(13)15)18(20)21)25(22,23)19-11-12-5-4-10-24-12/h3,6-9,12,19H,2,4-5,10-11H2,1H3 |
InChI Key |
PNPKACKWOIISBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCC4CCCO4)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12148092.png)
![N-{5-ethyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12148102.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12148108.png)
![(5Z)-5-(2,6-dichlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12148114.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12148122.png)





![3-[(3-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B12148153.png)
![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide](/img/structure/B12148164.png)
![Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12148170.png)
![4-{[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid](/img/structure/B12148171.png)
